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Compound of Interest |

Compound Name: 3-Chlorophenyl cyclopropyl ketone
CAS No.: 898789-97-4
Cat. No.: B1593103

CAS Number: 898789-97-4 Chemical Formula: C10HsCIO Molecular Weight: 180.63 g/mol [1]
[21[3][4]

Executive Summary

3-Chlorophenyl cyclopropyl ketone (m-chlorophenyl cyclopropyl ketone) is a critical
pharmacophore building block used in the synthesis of central nervous system (CNS) active
agents and enzyme inhibitors (e.g., SUMO activating enzyme inhibitors).[1][2]

Unlike its para-isomer (4-chlorophenyl cyclopropyl ketone, CAS 6640-25-1), which is easily
accessible via Friedel-Crafts acylation, the 3-chloro (meta) isomer requires specific synthetic
strategies to preserve the substitution pattern.[1][2] This guide details the regioselective
synthesis via the Nitrile-Grignard route, ensuring high isomeric purity essential for Structure-
Activity Relationship (SAR) studies.[1][2]

Chemical Identity & Physical Properties[1][2][4][5][6]
[7]

Accurate identification is paramount due to the prevalence of positional isomers.
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Property Specification Notes

Distinct from para-isomer
CAS Number 898789-97-4 (6640-25-1) and ortho-isomer
(6740-85-8).[1][2][5]

(3-Chlorophenyl)

IUPAC Name
(cyclopropyl)methanone
] Liquid at room temperature.[1]
Appearance Pale yellow oil
[21[4]06]1[7]
) Predicted value based on
Density 1.19 £ 0.06 g/cm3

structural analogs.[1][2]

Typically distilled under
Boiling Point ~265°C (760 mmHg) reduced pressure (e.g., 110-
115°C @ 1-2 mmHg).[1][2]

Low solubility in water;

Solubility DCM, THF, Ethyl Acetate _ -
lipophilic scaffold.[1][2]

Synthesis Strategy: The Nitrile-Grignard Route[1][2]
Rationale for Methodology

Direct Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride yields
predominantly the 4-chloro (para) isomer due to the ortho/para directing nature of the chlorine
substituent.[1][2]

To selectively synthesize the 3-chloro (meta) isomer, the aromatic substitution pattern must be
established prior to ketone formation.[1] The optimal route utilizes 3-chlorobenzonitrile as the
starting material.[1][2] The cyano group serves as an electrophilic handle for nucleophilic attack
by cyclopropylmagnesium bromide.

Reaction Workflow Diagram
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Figure 1: Regioselective synthesis pathway avoiding para-isomer contamination.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 3-chlorophenyl cyclopropyl ketone on a 50 mmol scale.

Reagents:

3-Chlorobenzonitrile (6.88 g, 50 mmol)[1][2]

Cyclopropylmagnesium bromide (0.5 M in THF, 110 mL, 55 mmol)

Tetrahydrofuran (anhydrous)[1][2]

Hydrochloric acid (2N)[1][2]

Procedure:

e Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir
bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N2 or Ar).

e Solubilization: Charge the flask with 3-chlorobenzonitrile (50 mmol) and anhydrous THF (50
mL). Cool the solution to 0°C using an ice bath.

o Addition: Transfer the cyclopropylmagnesium bromide solution to the addition funnel. Add
dropwise to the nitrile solution over 30 minutes, maintaining the internal temperature below
5°C. Note: The reaction is exothermic.
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e Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir
for 3—5 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile.[1][2]

o Mechanism:[1][8] The Grignard reagent attacks the nitrile carbon, forming a stable
magnesium imine salt (R-C(=NMgBr)-R").[1]

» Hydrolysis (Critical Step): Cool the reaction mixture back to 0°C. Carefully quench by slow
addition of 2N HCI (60 mL).

o Caution: Initial addition will cause vigorous gas evolution and precipitation.

o Stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the
imine intermediate to the ketone.

o Work-up: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers
and wash with brine.[9] Dry over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

 Purification: The crude olil is typically purified via vacuum distillation or flash column
chromatography (SiO2z, Hexanes/EtOAc gradient) to yield the pure ketone.

Applications in Drug Discovery[12]

The 3-chlorophenyl cyclopropyl ketone scaffold is a versatile intermediate.[1][2] The
cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic
stability (blocking P450 oxidation sites) and increasing potency through conformational
restriction.

Key Reaction Pathways:

» Reductive Amination: Reaction with amines followed by reduction (e.g., NaBH(OACc)3) yields
secondary/tertiary amines, a common motif in GPCR ligands.

» Corey-Chaykovsky Reaction: Conversion to the epoxide for further ring-opening
functionalization.[1][2]

o Wohl-Ziegler Bromination: Functionalization of the cyclopropyl ring (though difficult) or the
aromatic ring.
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Case Study: SUMO Inhibitors Research indicates the utility of this ketone in synthesizing
inhibitors of SUMO Activating Enzyme (SAE). The 3-chloro substitution provides specific
electronic properties (electron-withdrawing) that enhance the binding affinity of downstream
heterocycles [1].[1][2]

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class H-Code Statement
Acute Toxicity, Oral H302 Harmful if swallowed.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2]
o Causes serious eye irritation.

Eye Irritation H319

[11[2]

May cause respiratory
STOT-SE H335

irritation.[1][2]

Handling Protocols:
» Engineering Controls: Use only in a chemical fume hood.
o PPE: Wear nitrile gloves, safety goggles, and a lab coat.

o Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation
or moisture absorption.

References

» Heteroaryl compounds useful as inhibitors of sumo activating enzyme. Source: Google
Patents (WO2016004136A1).[9] URL:1][9]

o Preparation of aryl cyclopropyl ketones via Grignard reaction. Source: Journal of Organic
Chemistry (General Protocol Reference). Context: Validates the nitrile-Grignard route for
meta-substituted aryl ketones.
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+ Comparison of Friedel-Crafts Acylation Regioselectivity. Source: Master Organic Chemistry.
URL:[Link]1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.masterorganicchemistry.com/2018/05/07/friedel-crafts-acylation-of-benzene-reaction-mechanism/[
https://www.chemsrc.com/en/cas/1855-40-9_129777.html
https://www.benchchem.com/product/b1593103?utm_src=pdf-custom-synthesis
https://www.chemsrc.com/en/cas/1855-40-9_129777.html
https://www.chemsrc.com/en/cas/1855-40-9_129777.html
https://www.advtechind.com/chem_list/chem02031.html
https://www.ambeed.com/products/6640-25-1.html
https://www.chemdad.com/index.php?c=article&id=6144
https://www.guidechem.com/encyclopedia/1-2-4-chlorophenyl-cyclopropyl-dic1756004.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8720272.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9158593.htm
https://patents.google.com/patent/CN101391943B/en
https://patents.google.com/patent/CN101391943B/en
https://patents.google.com/patent/WO2016004136A1/en
https://patents.google.com/patent/WO2016004136A1/en
https://www.benchchem.com/product/b1593103#3-chlorophenyl-cyclopropyl-ketone-cas-number
https://www.benchchem.com/product/b1593103#3-chlorophenyl-cyclopropyl-ketone-cas-number
https://www.benchchem.com/product/b1593103#3-chlorophenyl-cyclopropyl-ketone-cas-number
https://www.benchchem.com/product/b1593103#3-chlorophenyl-cyclopropyl-ketone-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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